3-beta,17-alpha,20-alpha-Trihydroxy-5-pregnene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-beta,17-alpha,20-alpha-Trihydroxy-5-pregnene can be synthesized from 3β,17-dihydroxypregn-5-en-20-one 3,17-di(acetate). The synthesis involves the hydrolysis of the acetate groups under basic conditions to yield the desired triol .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including protection and deprotection of functional groups, and purification by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-beta,17-alpha,20-alpha-Trihydroxy-5-pregnene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form different stereoisomers using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl) in the presence of a base
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of different stereoisomers
Substitution: Formation of tosylates or other substituted derivatives
Scientific Research Applications
3-beta,17-alpha,20-alpha-Trihydroxy-5-pregnene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and other medical conditions.
Industry: Used in the production of steroid-based pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-beta,17-alpha,20-alpha-Trihydroxy-5-pregnene involves its interaction with steroid receptors and enzymes involved in steroid metabolism. It acts as a precursor to other steroid hormones and can modulate the activity of enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17α-hydroxylase . These interactions influence various physiological processes, including hormone synthesis and regulation .
Comparison with Similar Compounds
Similar Compounds
5β-Pregnane-3α,17α,20α-triol: A urinary steroid metabolite of 17α-hydroxyprogesterone, involved in the synthesis of adrenal corticoids.
5α-Pregnane-3β,17α,20α-triol: Another stereoisomer with similar biological activities.
Uniqueness
3-beta,17-alpha,20-alpha-Trihydroxy-5-pregnene is unique due to its specific stereochemistry and its role as a metabolite of pregnenolone. Its distinct hydroxyl group positions confer unique chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUQCUDPXSTKLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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